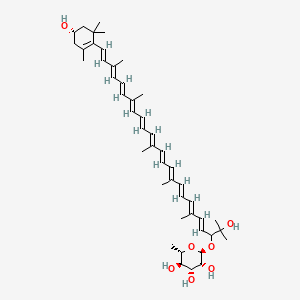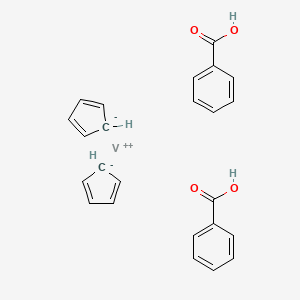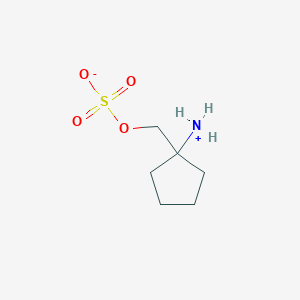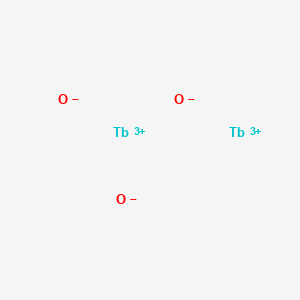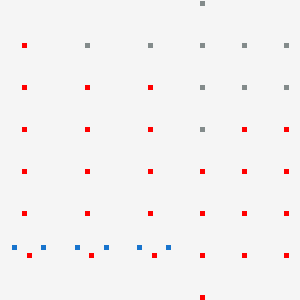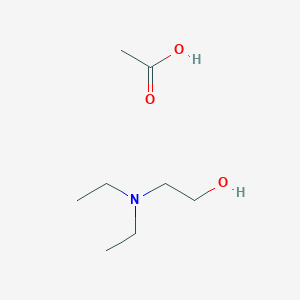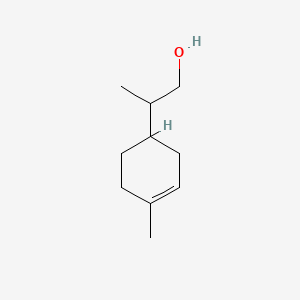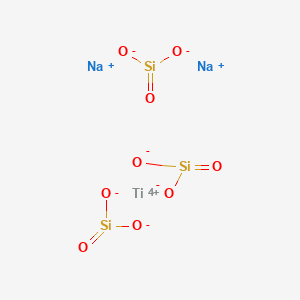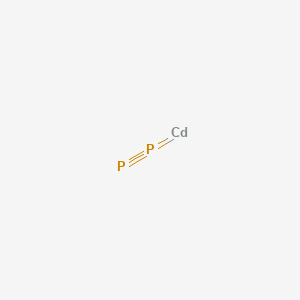
(Phosphanylidyne-lambda5-phosphanylidene)cadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Phosphanylidyne-lambda5-phosphanylidene)cadmium” is a compound involving phosphinidene . Phosphinidenes are low-valent phosphorus compounds analogous to carbenes and nitrenes, having the general structure RP . The “free” form of these compounds is conventionally described as having a singly-coordinated phosphorus atom containing only 6 electrons in its valence level .
Synthesis Analysis
Most phosphinidenes are highly reactive and short-lived, thereby complicating empirical studies on their chemical properties . In the last few decades, several strategies have been employed to stabilize phosphinidenes (e.g., π-donation, steric protection, transition metal complexation), and researchers have developed a number of reagents and systems that can generate and transfer phosphinidenes as reactive intermediates in the synthesis of various organophosphorus compounds .Molecular Structure Analysis
Like carbenes, phosphinidenes can exist in either a singlet state or triplet state, with the triplet state typically being more stable . The stability of these states and their relative energy difference (the singlet-triplet energy gap) is dependent on the substituents .Chemical Reactions Analysis
Phospha–Wittig reagents such as phosphanylidene–phosphoranes and their transition metal complexes are of great interest as sources of P1 building blocks . Herein, we describe a new access to phosphanylidene–phosphorane complexes starting from the N-methylimidazole-to-phosphinidene complex adduct .Direcciones Futuras
Propiedades
IUPAC Name |
(phosphanylidyne-λ5-phosphanylidene)cadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.P2/c;1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOZKMBPAZARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#P=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047705 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium phosphide (CdP2) | |
CAS RN |
12133-44-7 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

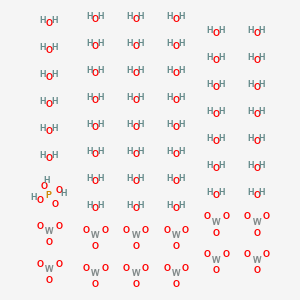
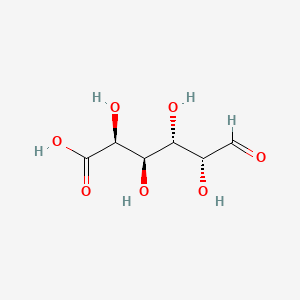
![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
